N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide
CAS No.:
Cat. No.: VC14764745
Molecular Formula: C18H14FN3O3
Molecular Weight: 339.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14FN3O3 |
|---|---|
| Molecular Weight | 339.3 g/mol |
| IUPAC Name | N-[4-[2-(6-fluoro-4-oxoquinazolin-3-yl)acetyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C18H14FN3O3/c1-11(23)21-14-5-2-12(3-6-14)17(24)9-22-10-20-16-7-4-13(19)8-15(16)18(22)25/h2-8,10H,9H2,1H3,(H,21,23) |
| Standard InChI Key | LMHNFUJHSCLMGV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3)F |
Introduction
N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide is a synthetic compound belonging to the class of quinazoline derivatives. It exhibits potential pharmacological properties, particularly as an inhibitor in various biological pathways. The compound's structure features a quinazoline moiety, known for its diverse biological activities, including anticancer and antimicrobial effects.
Synthesis
The synthesis of N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide typically involves multi-step organic reactions. These steps require careful optimization of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Biological Activities
Compounds in the quinazoline class are known for their diverse therapeutic effects, including anticancer and antimicrobial activities. The presence of a fluorine atom in N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide may enhance its bioactivity compared to non-fluorinated analogs.
Potential Applications
N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide has potential applications in various scientific fields, particularly in medicinal chemistry. Its quinazoline core is known for inhibiting various enzymes and receptors involved in disease progression, making it a candidate for further pharmacological development.
Comparison with Similar Compounds
Several compounds share structural similarities with N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide, each exhibiting unique properties:
| Compound Name | Key Features |
|---|---|
| N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide | Lacks fluorine; different bioactivity profile |
| N-{4-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide | Fluorine at the 7-position; distinct biological activities |
| N-{4-[(6-bromo-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide | Bromine substitution; altered pharmacokinetics |
These compounds highlight the diversity within the quinazolinone family and the importance of substituent variations in determining biological activities and therapeutic potentials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume